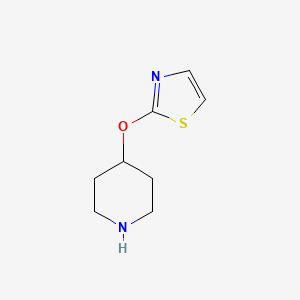
4-(1,3-Thiazol-2-yloxy)piperidine
Overview
Description
4-(1,3-Thiazol-2-yloxy)piperidine is a compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . It is also known by its IUPAC name, this compound .
Synthesis Analysis
There are numerous methods for the synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs . These methods include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.26 g/mol . The physical form of the compound can vary, with some sources reporting it as an oil and others as a powder .Scientific Research Applications
Synthesis and Transformation of 1,3-Azoles
A study by Abdurakhmanova et al. (2018) discusses the synthesis methods of 4-phosphorylated 1,3-azoles, including thiazoles, and their chemical and biological properties. These compounds, including thiazole derivatives, are known for their wide range of natural molecules and synthetic drugs. Synthetic derivatives exhibit diverse activities such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Biological Applications of Piperidine Derivatives
Piperidine, a core component of the molecule , is a versatile heterocycle in drug design, found in drugs with a range of therapeutic uses from antipsychotic to anticancer activities. A review by Rathi et al. (2016) covers the therapeutic uses of piperazine derivatives, which share structural similarities with piperidine, indicating the potential of these scaffolds in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Thiazole Derivatives in Drug Development
Thiazole derivatives, closely related to the "4-(1,3-Thiazol-2-yloxy)piperidine" structure, are highlighted for their biological activities. Sharma et al. (2019) reviewed the therapeutic applications of thiazole compounds, emphasizing their antiviral, anticancer, antibacterial, and anti-inflammatory properties. This underscores the potential of thiazole and its derivatives in developing new therapeutic agents (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).
Anticancer Activity of Quinazoline Derivatives
Moorthy et al. (2023) provided a comprehensive review on the anti-colorectal cancer efficacy of quinazoline compounds, indicating the role of similar heterocyclic compounds, including thiazoles and piperidine derivatives, in modulating the expression of genes and proteins involved in cancer progression. This highlights the relevance of exploring "this compound" derivatives for anticancer applications (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
Future Directions
Piperidines, including 4-(1,3-Thiazol-2-yloxy)piperidine, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-(1,3-thiazol-2-yloxy)piperidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . PGE2 are lipid compounds that are produced by COX enzymes .
Biochemical Pathways
It is known that thiazole derivatives can affect the pathways related to inflammation and pain by inhibiting the cox enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are involved in the inflammatory response .
Result of Action
It is known that thiazole derivatives can have anti-inflammatory effects . For example, they can inhibit the production of prostaglandins, which are involved in the inflammatory response .
Biochemical Analysis
Biochemical Properties
4-(1,3-Thiazol-2-yloxy)piperidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX), where it exhibits inhibitory effects . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound has shown potential in modulating protein-protein interactions, which can influence various biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the NF-κB signaling pathway, leading to changes in the expression of genes involved in inflammation and immune response . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific sites on enzymes such as COX, leading to their inhibition . This inhibition results in a decrease in the production of pro-inflammatory mediators. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that affect various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism. Additionally, this compound may modulate the activity of metabolic pathways related to energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is critical for its efficacy, as it needs to reach specific sites within the cell to exert its effects. Additionally, the transport mechanisms can affect the compound’s bioavailability and overall pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism.
properties
IUPAC Name |
2-piperidin-4-yloxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-9-4-2-7(1)11-8-10-5-6-12-8/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBBNNZJWXAIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



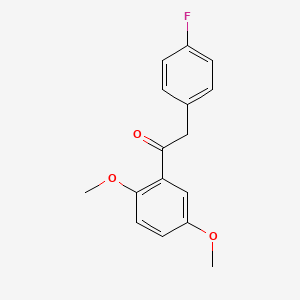
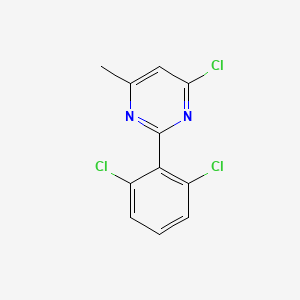
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol](/img/structure/B1451916.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)
![4-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1451920.png)
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1451921.png)
![5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid](/img/structure/B1451922.png)
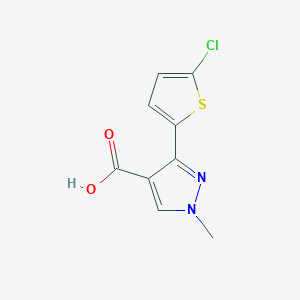

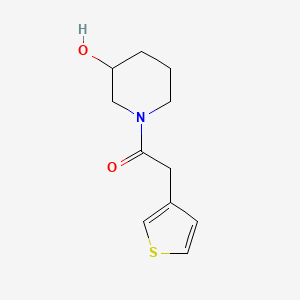
![2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B1451930.png)
![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)

